REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][C:16]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=O)=[CH:10][CH:9]=1>O1CCCC1>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CCC(=O)N1CCOCC1
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution was stirred at −30° C. for 30 min and at room temperature for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by the sequential addition of 4.4 mL of water, 13 mL of 15% aqueous sodium hydroxide solution and 4.4 mL of water
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Type
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CUSTOM
|
Details
|
The solid was removed by filtration
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Type
|
EXTRACTION
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Details
|
the filtrate was extracted with 1×350 mL of ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with 2×50 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |